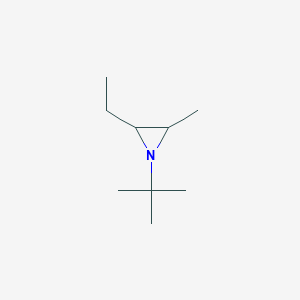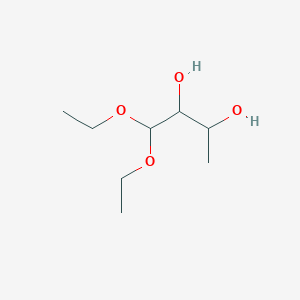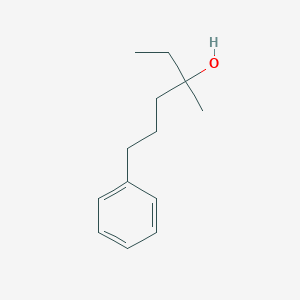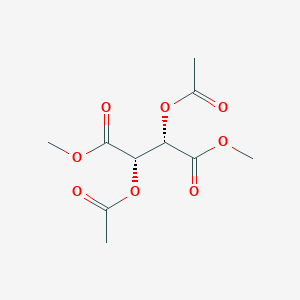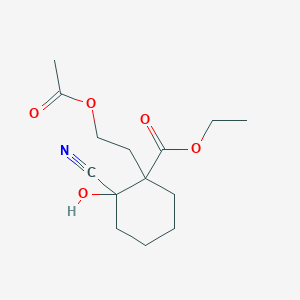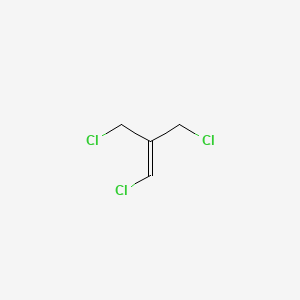
1,3-Dichloro-2-chloromethylpropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-chloromethylpropene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of multiple chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-chloromethylpropene can be synthesized through the chlorination of propene derivatives. One common method involves the reaction of 1,3-dichloroacetone with a chlorinating agent under controlled conditions . The reaction typically requires a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-chloromethylpropene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-chlorine bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, amines, and thiols.
Catalysts: Catalysts such as Lewis acids are often employed to enhance the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with thiols can produce thioether compounds .
Applications De Recherche Scientifique
1,3-Dichloro-2-chloromethylpropene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-chloromethylpropene involves its reactivity with nucleophiles and electrophiles. The presence of multiple chlorine atoms makes it highly reactive, allowing it to form new bonds with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethene: A chlorinated ethene derivative with similar reactivity.
1,3-Dichloropropane: Another chlorinated propene derivative with comparable chemical properties.
Uniqueness
1,3-Dichloro-2-chloromethylpropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
13245-65-3 |
|---|---|
Formule moléculaire |
C4H5Cl3 |
Poids moléculaire |
159.44 g/mol |
Nom IUPAC |
1,3-dichloro-2-(chloromethyl)prop-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-1-4(2-6)3-7/h1H,2-3H2 |
Clé InChI |
HPBWGILCMWDPPJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



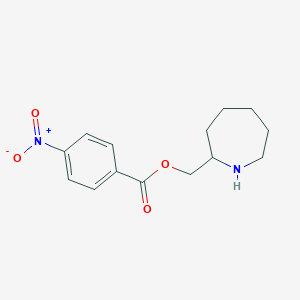
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
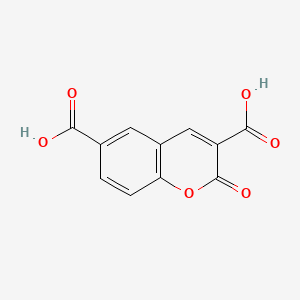

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)


